molecular formula C29H21BrClF3N4O3 B11938825 eIF4A3-IN-1q

eIF4A3-IN-1q

Cat. No.: B11938825
M. Wt: 645.9 g/mol
InChI Key: GODSKPATKZSZMU-VWLOTQADSA-N
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Description

eIF4A3-IN-1q: is a selective inhibitor of the eukaryotic translation initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC). eIF4A3 plays a crucial role in RNA splicing, nonsense-mediated mRNA decay, and regulation of gene expression. The inhibition of eIF4A3 by this compound has shown potential in various scientific research applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-1q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: eIF4A3-IN-1q undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

eIF4A3-IN-1q has a wide range of scientific research applications, including:

Mechanism of Action

eIF4A3-IN-1q exerts its effects by selectively inhibiting the activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, leading to alterations in RNA splicing and nonsense-mediated mRNA decay. The molecular targets and pathways involved include the PI3K–AKT–ERK1/2–P70S6K pathway, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: eIF4A3-IN-1q is unique in its high selectivity for eIF4A3, making it a valuable tool for studying the specific functions of this protein without affecting other members of the eIF4A family. This selectivity reduces off-target effects and enhances the accuracy of research findings .

Properties

Molecular Formula

C29H21BrClF3N4O3

Molecular Weight

645.9 g/mol

IUPAC Name

5-[(3R)-4-(5-bromopyridine-2-carbonyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-1-phenyl-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C29H21BrClF3N4O3/c30-20-8-11-24(35-15-20)28(41)37-13-12-36(17-25(37)18-6-9-21(31)10-7-18)26(39)19-14-23(29(32,33)34)27(40)38(16-19)22-4-2-1-3-5-22/h1-11,14-16,25H,12-13,17H2/t25-/m0/s1

InChI Key

GODSKPATKZSZMU-VWLOTQADSA-N

Isomeric SMILES

C1CN([C@@H](CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br

Canonical SMILES

C1CN(C(CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br

Origin of Product

United States

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